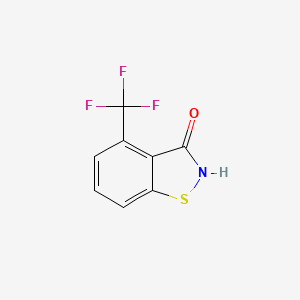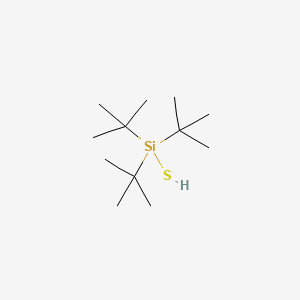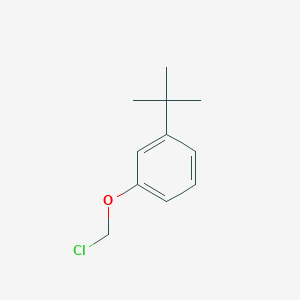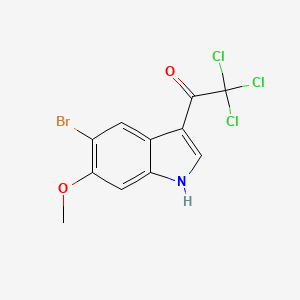
Mal-amido-PEG8-val-gly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-amido-PEG8-val-gly is a compound used primarily as an antibody-drug conjugate (ADC) linker. It consists of a maleimide group, a polyethylene glycol (PEG) chain for enhanced water solubility, and a valine-glycine (Val-Gly) dipeptide. The maleimide group is used to covalently bind free thiols on cysteine residues of proteins, while the Val-Gly dipeptide is cleaved by cathepsin enzymes within the cell to allow for efficient payload delivery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG8-val-gly involves several steps:
Formation of the PEG Chain: The PEG chain is synthesized through polymerization of ethylene oxide.
Attachment of Maleimide Group: The maleimide group is attached to the PEG chain through a reaction with maleic anhydride.
Incorporation of Val-Gly Dipeptide: The Val-Gly dipeptide is synthesized separately and then attached to the PEG-maleimide intermediate through peptide coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce the PEG chain.
Batch Reactions: Batch reactions for the attachment of the maleimide group and the Val-Gly dipeptide.
Purification: Purification steps such as crystallization and chromatography to ensure high purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
Mal-amido-PEG8-val-gly undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group can undergo substitution reactions with thiol groups on cysteine residues.
Cleavage Reactions: The Val-Gly dipeptide is cleaved by cathepsin enzymes within the cell.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds, and the reactions are typically carried out under mild conditions (pH 7-8).
Cleavage Reactions: The cleavage of the Val-Gly dipeptide occurs under physiological conditions within the lysosome, where cathepsin enzymes are present.
Major Products Formed
Substitution Reactions: The major product is a protein conjugate where the maleimide group is covalently bound to a cysteine residue.
Cleavage Reactions: The cleavage of the Val-Gly dipeptide results in the release of the attached payload within the cell
Aplicaciones Científicas De Investigación
Mal-amido-PEG8-val-gly has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of antibody-drug conjugates (ADCs).
Biology: Facilitates targeted drug delivery by linking therapeutic agents to antibodies.
Medicine: Enhances the efficacy and specificity of cancer treatments by delivering cytotoxic drugs directly to cancer cells.
Industry: Employed in the development of advanced drug delivery systems and bioconjugation techniques .
Mecanismo De Acción
Mal-amido-PEG8-val-gly exerts its effects through a series of molecular interactions:
Binding to Cysteine Residues: The maleimide group covalently binds to free thiols on cysteine residues of proteins.
Cleavage by Cathepsin Enzymes: The Val-Gly dipeptide is cleaved by cathepsin enzymes within the lysosome, leading to the release of the attached payload.
Payload Delivery: The cleavage of the Val-Gly dipeptide allows for efficient delivery of the therapeutic agent to the target cells
Comparación Con Compuestos Similares
Mal-amido-PEG8-val-gly can be compared with other similar ADC linkers:
Mal-amido-PEG4-val-gly: Similar structure but with a shorter PEG chain, leading to lower water solubility.
Mal-amido-PEG12-val-gly: Longer PEG chain, providing higher water solubility but potentially affecting the stability of the linker.
Mal-amido-PEG8-ala-gly: Uses alanine-glycine dipeptide instead of valine-glycine, which may affect the cleavage efficiency by cathepsin enzymes.
This compound is unique due to its optimal balance of water solubility, stability, and efficient cleavage by cathepsin enzymes, making it a preferred choice for ADC applications .
Propiedades
Fórmula molecular |
C33H56N4O15 |
|---|---|
Peso molecular |
748.8 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H56N4O15/c1-26(2)32(33(44)35-25-31(42)43)36-28(39)6-9-45-11-13-47-15-17-49-19-21-51-23-24-52-22-20-50-18-16-48-14-12-46-10-7-34-27(38)5-8-37-29(40)3-4-30(37)41/h3-4,26,32H,5-25H2,1-2H3,(H,34,38)(H,35,44)(H,36,39)(H,42,43)/t32-/m0/s1 |
Clave InChI |
FAODAGQUHQEXCK-YTTGMZPUSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)



![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)




![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)

